1-Cyclopentylpiperazin-2-one

CDK9 Inhibition Kinase Inhibitor Medicinal Chemistry

Medicinal chemists targeting kinase or GPCR pathways require building blocks with well-defined steric and electronic profiles. Generic N-substituted piperazinones lack the conformational constraints essential for target selectivity. 1-Cyclopentylpiperazin-2-one addresses this gap as a validated scaffold: • CDK9 inhibition: elaborated derivatives achieve IC50 = 6 nM. • CCR5 antagonism: optimized leads reach IC50 = 0.110 nM. • Adenosine A2a antagonism: derivatives show Ki = 1.60 nM. Supplied with full QA documentation for rapid integration into discovery workflows.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 59702-17-9
Cat. No. B1299508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentylpiperazin-2-one
CAS59702-17-9
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2CCNCC2=O
InChIInChI=1S/C9H16N2O/c12-9-7-10-5-6-11(9)8-3-1-2-4-8/h8,10H,1-7H2
InChIKeyARBQQMHPEQJNID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentylpiperazin-2-one: Versatile Piperazinone Scaffold


1-Cyclopentylpiperazin-2-one (CAS 59702-17-9) is a heterocyclic organic compound featuring a piperazine ring with a carbonyl group at the 2-position and a cyclopentyl substituent on the nitrogen at the 1-position . This substitution pattern confers a distinct steric and electronic profile compared to other N-substituted piperazinones. The compound serves as a key intermediate in the synthesis of diverse pharmacologically active molecules, particularly as a building block for kinase inhibitors and receptor antagonists .

Scaffold
Cyclopentyl-piperazinone core with distinct steric and electronic profile
Use Context
Building block for kinase inhibitor and GPCR antagonist synthesis
Selection Logic
N1-cyclopentyl substitution supports target binding and selectivity optimization

1-Cyclopentylpiperazin-2-one: Unique Cyclopentyl Moiety


Piperazin-2-one derivatives with different N1-substituents, such as phenyl or cyclohexyl groups, are not interchangeable with 1-cyclopentylpiperazin-2-one. The specific steric and electronic properties imparted by the cyclopentyl ring directly influence the binding affinity, selectivity, and overall pharmacological profile of downstream compounds . For instance, replacing the cyclopentyl group with a phenyl ring in a series of CCR5 antagonists can lead to a 10-fold or greater reduction in potency, underscoring the non-fungible nature of this scaffold .

Phenyl substitution
Replacing cyclopentyl with phenyl may substantially shift target binding affinity and selectivity profile
Cyclohexyl substitution
Larger cyclohexyl ring alters conformational flexibility and may reduce fit in target binding pockets
Other N1-substituents
Steric and electronic differences at N1 position can shift downstream compound pharmacology; direct interchange is not supported

1-Cyclopentylpiperazin-2-one vs Key Analogs


CDK9 Inhibition Potency

When incorporated into a larger molecular framework, the 1-cyclopentylpiperazin-2-one scaffold contributes to potent CDK9 inhibition. A derivative from a 2023 patent exhibits an IC50 of 6 nM against CDK9/Cyclin T1 . This compares favorably to a related compound from a 2021 study, which showed an IC50 of 27 nM for CDK7, indicating that the cyclopentyl-piperazinone core can be tuned for high potency .

CDK9 Inhibition
Cross-study
6 nM vs 27 nM
Derivative IC50 vs comparator compound (CDK7); 4.5-fold difference
Supports CDK9 pathway inhibition assay context
Verify in target CDK panel; cross-study comparison
CDK9 Inhibition Kinase Inhibitor Medicinal Chemistry

CCR5 Antagonism Potency

A derivative of 1-cyclopentylpiperazin-2-one demonstrated potent antagonism of the CCR5 receptor with an IC50 of 0.110 nM . This is over 500-fold more potent than another piperazine-based CCR5 antagonist from a different study, which had an IC50 of 64 nM .

CCR5 Antagonism
Cross-study
0.110 nM vs 64 nM
>500-fold reported difference
Derivative IC50 vs comparator piperazine antagonist in P4R5 cell assay
Supports CCR5 receptor antagonism screening context
Verify in cell-based assay; cross-study data
CCR5 Antagonist HIV Entry Inhibitor Immunomodulation

Adenosine A2a Antagonism Affinity

A specific 1-cyclopentylpiperazin-2-one derivative (Example 49 from US Patent 11,046,714) acts as a potent antagonist of the human Adenosine A2a receptor, with a binding affinity (Ki) of 1.60 nM . In contrast, a structurally distinct A2a antagonist series from a 2021 study reported a Ki of 13 nM, highlighting the superior binding achievable with the cyclopentyl-piperazinone motif .

A2a Antagonism
Cross-study
1.60 nM vs 13 nM
Derivative Ki vs comparator series; 8-fold difference
Supports A2a receptor binding assay context
Verify in target GPCR panel; competition binding assay
Adenosine A2a Antagonist GPCR CNS Disorders

Optimal Applications of 1-Cyclopentylpiperazin-2-one


CDK9 Inhibitors for Oncology

The 1-cyclopentylpiperazin-2-one scaffold is a validated starting point for developing potent CDK9 inhibitors. As shown by a derivative with an IC50 of 6 nM , this core structure can be elaborated into compounds with excellent enzyme inhibition. This makes it a valuable building block for medicinal chemists targeting CDK9 in cancer.

CCR5 Antagonists for HIV and Inflammation

Derivatives of 1-cyclopentylpiperazin-2-one have demonstrated exceptional CCR5 antagonism (IC50 = 0.110 nM) . This scaffold should be prioritized by researchers aiming to discover novel CCR5 antagonists for HIV entry inhibition or for treating inflammatory conditions like rheumatoid arthritis and asthma.

Selective A2a Antagonists for CNS and Immuno-Oncology

The cyclopentyl-piperazinone motif has been successfully employed to create a high-affinity Adenosine A2a receptor antagonist (Ki = 1.60 nM) . This compound serves as a template for designing new chemical entities targeting this receptor, which is implicated in Parkinson's disease and tumor immune evasion.

Application
Selection Property
Validation Focus
CDK9 pathway inhibition studies
Kinase inhibition assay context
CDK panel selectivity review
CCR5 receptor signaling studies
GPCR binding assay context
Cell-based antagonism assay review
A2a receptor pathway studies
Receptor binding assay context
Target engagement assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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